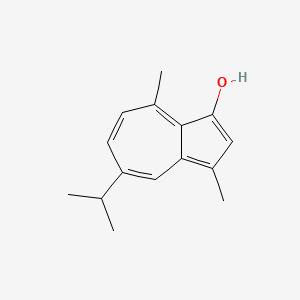
3,8-Dimethyl-5-(propan-2-yl)azulen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dimethyl-5-(propan-2-yl)azulen-1-ol is a chemical compound belonging to the azulene family Azulenes are known for their distinctive blue color and are composed of a seven-membered cycloheptatriene ring fused with a five-membered cyclopentadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-5-(propan-2-yl)azulen-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of Friedel-Crafts alkylation, where a suitable azulene derivative is alkylated with isopropyl groups in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,8-Dimethyl-5-(propan-2-yl)azulen-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the azulene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated azulene derivatives.
Substitution: Introduction of halogen, nitro, or other functional groups onto the azulene ring.
Scientific Research Applications
3,8-Dimethyl-5-(propan-2-yl)azulen-1-ol has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex azulene derivatives.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating dermatological conditions and as an anti-cancer agent.
Industry: Utilized in the formulation of dyes and pigments due to its distinctive blue color.
Mechanism of Action
The mechanism of action of 3,8-Dimethyl-5-(propan-2-yl)azulen-1-ol involves its interaction with molecular targets such as enzymes and receptors. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins, key mediators of inflammation . The compound also regulates the secretion of cytokines, proteins that play a significant role in transmitting immunological signals .
Comparison with Similar Compounds
Similar Compounds
Guaiazulene: Another azulene derivative with similar anti-inflammatory properties.
Chamazulene: Found in chamomile oil, known for its anti-inflammatory and antioxidant effects.
Rotundone: A sesquiterpene with a similar azulene structure, known for its distinctive aroma.
Uniqueness
3,8-Dimethyl-5-(propan-2-yl)azulen-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit COX-2 and regulate cytokine secretion makes it a promising candidate for therapeutic applications.
Properties
CAS No. |
127808-11-1 |
|---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
3,8-dimethyl-5-propan-2-ylazulen-1-ol |
InChI |
InChI=1S/C15H18O/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)16/h5-9,16H,1-4H3 |
InChI Key |
GRCUHRNSSQDAMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















